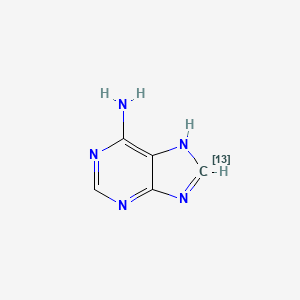

Adenine-13C

概要

説明

Adenine-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into the adenine moleculeIt plays a crucial role in cellular respiration, forming adenosine triphosphate (ATP), and is involved in the synthesis of nucleotides and nucleic acids .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Adenine-13C typically involves the incorporation of the carbon-13 isotope into the adenine molecule. One common method is the chemo-enzymatic synthesis, which uses labeled precursors to introduce the isotope into the desired position within the molecule . This method ensures high specificity and yield.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process includes the fermentation of microorganisms in a medium enriched with carbon-13 labeled substrates. The labeled adenine is then extracted and purified using various chromatographic techniques .

化学反応の分析

Types of Reactions

Adenine-13C undergoes several types of chemical reactions, including:

Oxidation: Adenine can be oxidized to form 8-oxoadenine, a common oxidative lesion in DNA.

Reduction: Reduction reactions can convert adenine to dihydroadenine.

Substitution: Adenine can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: 8-oxoadenine.

Reduction: Dihydroadenine.

Substitution: Halogenated adenine derivatives.

科学的研究の応用

Structural Biology and NMR Spectroscopy

Adenine-13C in NMR Studies

This compound is extensively used in nuclear magnetic resonance (NMR) spectroscopy to investigate the structural dynamics of nucleic acids. The incorporation of 13C-labeled adenine allows researchers to perform site-specific labeling, which aids in resonance assignment and structural elucidation of RNA and DNA molecules.

- Case Study: G-Quadruplex Structures

A study demonstrated the incorporation of 8-13C-labeled adenine into a G-quadruplex structure, facilitating the investigation of its dynamic properties through NMR. This approach revealed slow exchange processes between different structural forms, highlighting the utility of 13C labeling in understanding complex nucleic acid behaviors .

Table 1: Applications of this compound in NMR Studies

Enzymatic Incorporation into RNA

Site-Specific Labeling Techniques

Recent advancements have enabled the enzymatic incorporation of 13C-labeled adenine into RNA strands. This method allows researchers to create site-specifically labeled RNA for detailed NMR studies.

- Case Study: Ribosomal RNA

Researchers successfully incorporated 13C/15N-labeled adenine into a segment of ribosomal RNA, facilitating unambiguous resonance assignment and insights into conformational dynamics that were previously unattainable with uniform labeling .

Hyperpolarized Carbon-13 MRI

Metabolic Imaging Applications

Hyperpolarized carbon-13 magnetic resonance imaging (MRI) is a cutting-edge technique that leverages stable isotopes like this compound for real-time metabolic imaging in vivo. This method has shown promise in oncology for monitoring tumor metabolism.

- Case Study: Tumor Metabolism

Studies have indicated that hyperpolarized [1-13C]pyruvate can be utilized to assess metabolic changes in tumors, providing insights into tumor grade and therapeutic responses based on metabolic profiles .

Table 2: Hyperpolarized Carbon-13 MRI Applications

Biochemical Pathway Studies

Role in Cellular Metabolism

Adenine plays a crucial role in cellular metabolism, particularly as a component of ATP, the energy currency of the cell. The use of this compound allows researchers to trace metabolic pathways and understand energy dynamics within cells.

- Case Study: Metabolic Flux Analysis

Utilizing stable isotope labeling with this compound enables detailed analysis of metabolic fluxes during cellular respiration and other biochemical processes, providing insights into energy production and utilization .

Therapeutic Applications

Potential Drug Development

The unique properties of this compound make it a valuable tool in drug development, particularly for targeting specific biological pathways involved in diseases such as cancer and viral infections.

Table 3: Therapeutic Applications of this compound

作用機序

Adenine-13C exerts its effects by participating in various biochemical pathways. It forms adenosine when attached to ribose and deoxyadenosine when attached to deoxyribose. These nucleosides are essential for the synthesis of ATP, which drives many cellular metabolic processes by transferring chemical energy between reactions. This compound also plays a role in the formation of cofactors like nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are crucial for cellular respiration .

類似化合物との比較

Similar Compounds

Guanine-13C: Another labeled nucleobase used in similar applications.

Cytosine-13C: Used in studies of DNA and RNA synthesis.

Thymine-13C: Employed in research on DNA replication and repair.

Uniqueness

Adenine-13C is unique due to its specific role in ATP synthesis and its involvement in both DNA and RNA. Its stable isotope labeling allows for precise tracking and analysis in various biochemical and pharmacological studies, making it a valuable tool in research .

生物活性

Adenine-13C is a stable isotope-labeled form of adenine, a purine nucleobase essential for various biological processes. This article explores its biological activity, particularly focusing on its metabolic roles, effects in cellular processes, and implications in research and therapeutic applications.

1. Overview of Adenine and Its Isotope

Adenine is a fundamental component of nucleotides, which are the building blocks of DNA and RNA. It plays a critical role in energy transfer (as ATP), signaling (as cAMP), and as a precursor for other important biomolecules. The isotopic labeling with carbon-13 allows researchers to trace metabolic pathways and understand the dynamics of adenine metabolism in vivo and in vitro.

2.1 Purine Metabolism

The incorporation of this compound into purines has been extensively studied. Research indicates that the salvage pathway for adenine is significantly enhanced when cells are supplemented with 13C-labeled adenine. This leads to an increase in levels of A nucleotides, primarily derived from adenine salvage rather than de novo synthesis .

Table 1: Incorporation of this compound into Cellular Metabolites

| Metabolite | Source | Labeling Pattern |

|---|---|---|

| ATP | Salvage | High levels of 13C-labeled ATP observed |

| AMP | Salvage | Significant increase post-13C supplementation |

| GTP | De novo | Limited contribution from de novo synthesis when 13C-adenine is present |

2.2 Cellular Studies

In studies involving cancer cells, this compound has been used to trace metabolic fluxes. For instance, when sarcoma cells were treated with 13C-labeled glucose and glutamine, significant labeling of adenosine was detected, indicating active metabolism involving adenine derivatives .

3.1 In Vivo Studies

In vivo experiments have demonstrated that administering this compound can influence cellular metabolism significantly. For example, a study showed that mice receiving 13C-labeled adenine exhibited altered nucleotide pools, suggesting that adenine supplementation can modulate metabolic pathways in living organisms .

3.2 Genetic Editing Applications

This compound has also found applications in genetic editing technologies. In utero editing studies have shown that using adenine derivatives can correct genetic defects by facilitating precise edits at specific loci . This highlights the potential therapeutic applications of this compound in gene therapy.

4. Research Findings on Biological Activity

Recent research has focused on the pharmacological properties of adenine and its derivatives:

- Nucleotide Imbalance : Studies have shown that adenine supplementation can decouple cell growth from proliferation by altering nucleotide balance within cells .

- Metabolic Tracing : The use of 13C tracers has provided insights into complex metabolic pathways, revealing how adenine contributes to cellular energy dynamics and signaling networks .

5. Conclusion

This compound serves as a crucial tool for understanding purine metabolism and its implications in health and disease. Its ability to trace metabolic pathways offers valuable insights into cellular processes, making it a significant compound in both basic research and therapeutic development.

6. References

The information presented here is based on diverse sources including peer-reviewed articles and experimental studies that focus on the biological activity of this compound and its implications in various scientific fields.

特性

IUPAC Name |

7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i1+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFGJBXGBJISGV-OUBTZVSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N=[13CH]N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。